molecular formula C19H14F2N2O3 B2652843 N-(4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide CAS No. 868678-79-9

N-(4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide

Cat. No. B2652843
M. Wt: 356.329
InChI Key: QPHWFWJFARGSOR-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide, also known as Compound XX, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide involves the reaction of 4-fluoroaniline with 2-fluorobenzaldehyde to form N-(4-fluorophenyl)-2-fluorobenzaldehyde, which is then reacted with 2-hydroxy-3-pyridinecarboxylic acid to form the target compound.

Starting Materials
4-fluoroaniline, 2-fluorobenzaldehyde, 2-hydroxy-3-pyridinecarboxylic acid, reagents and solvents

Reaction
Step 1: 4-fluoroaniline is reacted with 2-fluorobenzaldehyde in the presence of a suitable catalyst and solvent to form N-(4-fluorophenyl)-2-fluorobenzaldehyde., Step 2: N-(4-fluorophenyl)-2-fluorobenzaldehyde is then reacted with 2-hydroxy-3-pyridinecarboxylic acid in the presence of a suitable dehydrating agent and solvent to form the target compound, N-(4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide., Step 3: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.

Scientific Research Applications

N-(4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide XX has shown potential applications in various research fields such as cancer research, neuroscience, and drug discovery. In cancer research, N-(4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide XX has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cancer cell proliferation. In neuroscience, N-(4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide XX has been shown to modulate the activity of certain neurotransmitter receptors, which may have implications for the treatment of neurological disorders. In drug discovery, N-(4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide XX has been used as a lead compound to develop novel drugs with improved efficacy and safety profiles.

Mechanism Of Action

The mechanism of action of N-(4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide XX is not fully understood, but it is believed to act by inhibiting specific enzymes or modulating the activity of certain receptors. In cancer research, N-(4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide XX has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. In neuroscience, N-(4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide XX has been shown to modulate the activity of the GABA-A receptor, which is involved in the regulation of neuronal excitability.

Biochemical And Physiological Effects

N-(4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide XX has been shown to have various biochemical and physiological effects depending on the research application. In cancer research, N-(4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide XX has been shown to induce cell death and inhibit the growth of cancer cells. In neuroscience, N-(4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide XX has been shown to modulate the activity of certain neurotransmitter receptors, which may have implications for the treatment of neurological disorders. In drug discovery, N-(4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide XX has been used as a lead compound to develop novel drugs with improved efficacy and safety profiles.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-(4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide XX in lab experiments is its high potency and selectivity, which allows for specific targeting of enzymes or receptors. Another advantage is its synthetic accessibility, which allows for easy production and modification of the compound. However, one of the limitations of using N-(4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide XX is its potential toxicity, which may limit its use in certain research applications.

Future Directions

There are several future directions for research on N-(4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide XX. One direction is to further investigate its mechanism of action and identify specific targets for its activity. Another direction is to explore its potential applications in other research fields, such as immunology and infectious diseases. Additionally, further research is needed to determine the optimal dosage and administration of N-(4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide XX in various research applications.

properties

IUPAC Name

N-(4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N2O3/c20-14-7-9-15(10-8-14)22-18(24)16-5-3-11-23(19(16)25)26-12-13-4-1-2-6-17(13)21/h1-11H,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHWFWJFARGSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CON2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide

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